2-Ethylproline
Overview
Description
2-Ethylproline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of an ethyl group attached to the second carbon of the proline ring. The unique structure of this compound imparts distinct chemical and biological properties, making it a subject of interest in various scientific fields.
Mechanism of Action
Target of Action
It is known that proline, a structurally similar compound, plays a significant role in various biological processes . It is involved in protein synthesis and structure, influencing the folding and stability of proteins .
Mode of Action
For instance, it can act as a signaling molecule, an antioxidative defense molecule, and a metal chelator .
Biochemical Pathways
Proline biosynthesis and degradation have been extensively studied, and it’s known that proline accumulates in response to multiple types of stress . Proline metabolism involves the interconversion of proline and glutamate, a process linked to cellular energetics directly via the respiratory electron transport chain .
Pharmacokinetics
Theophylline is well absorbed when taken orally, with peak concentrations occurring from 0.5 to 2.0 hours . It distributes rapidly into fat-free tissues and body water . Theophylline is primarily eliminated by hepatic metabolism involving isoenzymes of the cytochrome P450 system .
Result of Action
Proline metabolism can profoundly influence cell death and survival in microorganisms, plants, and animals .
Action Environment
For instance, proline accumulation in plants plays a crucial role in stress tolerance .
Biochemical Analysis
Biochemical Properties
2-Ethylproline plays a significant role in biochemical reactions, particularly in protein synthesis and metabolism. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is proline dehydrogenase, which catalyzes the oxidation of proline to pyrroline-5-carboxylate. This interaction is crucial for maintaining cellular redox balance and energy production . Additionally, this compound can act as a signaling molecule, influencing the activity of transcription factors and other regulatory proteins involved in stress responses and metabolic pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can enhance the expression of genes involved in stress responses and antioxidant defense mechanisms . It also affects cellular metabolism by altering the flux of metabolites through key metabolic pathways, such as the tricarboxylic acid cycle and glycolysis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can bind to proline transporters, facilitating its uptake into cells and subsequent incorporation into proteins . Additionally, this compound can inhibit or activate enzymes involved in its metabolism, such as proline dehydrogenase and pyrroline-5-carboxylate reductase . These interactions result in changes in gene expression and cellular function, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, such as alterations in gene expression and metabolic activity . These long-term effects are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote stress tolerance . At high doses, it can exhibit toxic effects, such as oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of careful dose selection in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the proline degradation pathway. It interacts with enzymes such as proline dehydrogenase and pyrroline-5-carboxylate reductase, which are key players in proline metabolism . These interactions can affect metabolic flux and the levels of metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Proline transporters, such as ProT and PutP, facilitate the uptake of this compound into cells . Once inside the cell, this compound can be distributed to various cellular compartments, where it exerts its biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It is often localized in the mitochondria, where it participates in energy production and redox balance . Additionally, this compound can be targeted to other cellular compartments, such as the cytoplasm and nucleus, through specific targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylproline typically involves the alkylation of proline. One common method is the reaction of proline with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as catalytic hydrogenation or the use of continuous flow reactors. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Ethylproline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the proline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiols in polar solvents.
Major Products:
Oxidation: Keto derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted proline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethylproline finds applications in several scientific domains:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein folding and stability.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Proline: The parent compound, lacking the ethyl group.
4-Hydroxyproline: A hydroxylated derivative of proline.
2-Methylproline: Similar structure with a methyl group instead of an ethyl group.
Uniqueness: 2-Ethylproline is unique due to the presence of the ethyl group, which imparts distinct hydrophobic properties and influences the compound’s reactivity and interaction with other molecules. This makes it particularly useful in applications requiring enhanced stability and specific molecular interactions.
Properties
IUPAC Name |
2-ethylpyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-7(6(9)10)4-3-5-8-7/h8H,2-5H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWGHTVXGZCNKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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